molecular formula C10H15ClN2O2 B12687889 N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide monohydrochloride CAS No. 85567-45-9

N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide monohydrochloride

Cat. No.: B12687889
CAS No.: 85567-45-9
M. Wt: 230.69 g/mol
InChI Key: HCCLAXXVXYVKFD-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide monohydrochloride is a chemical compound that features a tert-butyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide monohydrochloride typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with tert-butylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: 3-pyridinecarboxamide-2-one.

    Reduction: 3-hydroxypyridine-2-carboxamide.

    Substitution: Various N-alkyl or N-aryl derivatives of 3-hydroxypyridine-2-carboxamide.

Scientific Research Applications

N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide monohydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

85567-45-9

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

N-tert-butyl-3-hydroxypyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-10(2,3)12-9(14)8-7(13)5-4-6-11-8;/h4-6,13H,1-3H3,(H,12,14);1H

InChI Key

HCCLAXXVXYVKFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC=N1)O.Cl

Origin of Product

United States

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